N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Description
N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a thiazole-based compound characterized by a 1,3-thiazol-2-yl core with two distinct substituents. At the 4-position, it features a carbamoylmethyl group linked to a 2-(cyclohex-1-en-1-yl)ethyl chain, while the 2-position is substituted with a 2,2-dimethylpropanamide moiety. The cyclohexene group introduces lipophilicity, which may enhance membrane permeability, while the branched dimethylpropanamide could improve metabolic stability .
Properties
IUPAC Name |
N-[4-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-18(2,3)16(23)21-17-20-14(12-24-17)11-15(22)19-10-9-13-7-5-4-6-8-13/h7,12H,4-6,8-11H2,1-3H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXJUUFJFSNRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the thiazole ring, influencing physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s cyclohexene group increases lipophilicity (logP ~3.5 estimated) compared to analogs with aromatic substituents (e.g., 4-fluorobenzamide in or dichlorophenyl in ). This may enhance blood-brain barrier penetration or intracellular uptake .
- In contrast, polar groups like the Schiff base in ’s compound reduce lipophilicity, favoring solubility in aqueous environments .
Dichlorophenyl-substituted acetamides () exhibit structural mimicry of penicillin, hinting at antimicrobial applications .
Synthetic Routes :
- Carbodiimide-mediated coupling (e.g., EDC in ) is a common method for introducing carbamoyl groups, applicable to the target compound’s synthesis .
- Substituent diversity (e.g., fluorobenzamide vs. dimethylpropanamide) is achieved via selective amidation or esterification steps .
Metabolic Stability :
- The branched 2,2-dimethylpropanamide in the target compound may resist enzymatic hydrolysis better than linear-chain analogs (e.g., acetamide in ) .
Research Findings and Implications
- Drug Design : The thiazole core’s versatility allows tuning of pharmacokinetic properties. For instance, cyclohexene-enhanced lipophilicity could optimize the target compound for central nervous system targets .
- Cytotoxicity : Analogous thiazole-carbamoyl compounds () show promise as ADC payloads, suggesting the target compound merits evaluation in oncology models .
- Crystallography : Hydrogen-bonding patterns in thiazole acetamides () inform crystal engineering for improved solubility or stability .
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